2,4,6-Trinitropyridine
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Overview
Description
2,4,6-Trinitropyridine is a chemical compound with the molecular formula C₅H₂N₄O₆. It is a derivative of pyridine, characterized by the presence of three nitro groups at the 2, 4, and 6 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitropyridine can be synthesized through the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the highly reactive nature of the compound and the potential hazards associated with its production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides such as this compound-1-oxide.
Reduction: Formation of 2,4,6-triaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2,4,6-Trinitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and intermediates in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic compounds.
Industry: Utilized in the production of explosives, propellants, and other energetic materials
Mechanism of Action
The mechanism of action of 2,4,6-Trinitropyridine involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved include electron transfer processes and the formation of radical species, contributing to its high reactivity and energy release .
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Contains a phenol group instead of a pyridine ring.
2,4,6-Trinitroaniline: Contains an amino group instead of a pyridine ring.
Uniqueness: 2,4,6-Trinitropyridine is unique due to its pyridine ring, which imparts different chemical properties compared to other trinitro compounds.
Properties
CAS No. |
78013-51-1 |
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Molecular Formula |
C5H2N4O6 |
Molecular Weight |
214.09 g/mol |
IUPAC Name |
2,4,6-trinitropyridine |
InChI |
InChI=1S/C5H2N4O6/c10-7(11)3-1-4(8(12)13)6-5(2-3)9(14)15/h1-2H |
InChI Key |
AWNMZFMTHFYBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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